N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide
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Overview
Description
N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide is a chemical compound with the molecular formula C19H31N3O2 It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a piperidine ring connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with piperidine and a suitable amide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or piperidine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl group attached to a piperidine ring and exhibit various pharmacological effects.
N-Phenyl-N-(4-piperidinyl)propionamide: This compound is structurally similar and is known for its use as a metabolite of fentanyl.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
90279-49-5 |
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Molecular Formula |
C18H29N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C18H29N3O/c1-20(2)17-11-9-16(10-12-17)19-18(22)8-4-7-15-21-13-5-3-6-14-21/h9-12H,3-8,13-15H2,1-2H3,(H,19,22) |
InChI Key |
SQLPKBDUAJOGLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCCN2CCCCC2 |
Origin of Product |
United States |
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